3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-amine
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Overview
Description
3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-amine is a heterocyclic compound that features a pyrazole ring fused with a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-amine typically involves the formation of the pyrazole ring followed by its attachment to the piperidine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1-methyl-1H-pyrazole with piperidine derivatives in the presence of a base can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole or piperidine rings .
Scientific Research Applications
3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
1-(1-methyl-1H-pyrazol-4-yl)piperidin-3-amine: Similar structure but with different substitution patterns on the pyrazole ring.
1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine: Contains a piperazine ring instead of a piperidine ring.
Uniqueness
3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-amine is unique due to its specific substitution pattern and the combination of pyrazole and piperidine rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C9H16N4 |
---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
3-(1-methylpyrazol-3-yl)piperidin-1-amine |
InChI |
InChI=1S/C9H16N4/c1-12-6-4-9(11-12)8-3-2-5-13(10)7-8/h4,6,8H,2-3,5,7,10H2,1H3 |
InChI Key |
UAFRTDVQGNUKJB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)C2CCCN(C2)N |
Origin of Product |
United States |
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